molecular formula C16H20N4O4 B11058046 1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester

1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester

Cat. No.: B11058046
M. Wt: 332.35 g/mol
InChI Key: YMPYZFDDAZSHTM-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester is a complex organic compound with a pyrazole core structure

Preparation Methods

The synthesis of 1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrazole derivatives with ethyl esters under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can modulate biological processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester can be compared with other pyrazole derivatives such as:

  • 1H-Pyrazole-1-acetic acid, 5-amino-3-(3-pyridinyl)-, methyl ester
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

ethyl 2-[5-[(2-ethoxypyridine-3-carbonyl)amino]-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H20N4O4/c1-4-23-14(21)10-20-13(9-11(3)19-20)18-15(22)12-7-6-8-17-16(12)24-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,22)

InChI Key

YMPYZFDDAZSHTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC(=NN2CC(=O)OCC)C

Origin of Product

United States

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